ETHYL 5-ETHOXY-1-[(FURAN-2-YL)METHYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-ETHOXY-1-[(FURAN-2-YL)METHYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals and agrochemicals. This compound, in particular, features a unique structure that combines an indole core with a furan ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHOXY-1-[(FURAN-2-YL)METHYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The furan ring is then introduced through a series of reactions, including alkylation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ETHOXY-1-[(FURAN-2-YL)METHYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 5-ETHOXY-1-[(FURAN-2-YL)METHYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-ETHOXY-1-[(FURAN-2-YL)METHYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ETHOXY-1-[(FURAN-2-YL)METHYL]-2-METHYL-1H-INDOLE-2-CARBOXYLATE
- ETHYL 5-ETHOXY-1-[(FURAN-2-YL)METHYL]-2-METHYL-1H-INDOLE-4-CARBOXYLATE
Uniqueness
ETHYL 5-ETHOXY-1-[(FURAN-2-YL)METHYL]-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical and biological properties. The presence of the furan ring also adds to its distinctiveness, potentially enhancing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
ethyl 5-ethoxy-1-(furan-2-ylmethyl)-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-22-14-8-9-17-16(11-14)18(19(21)23-5-2)13(3)20(17)12-15-7-6-10-24-15/h6-11H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIXFKIMHHZCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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